molecular formula C22H26N4O2S B2840359 2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-morpholinophenyl)acetamide CAS No. 1351652-00-0

2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-morpholinophenyl)acetamide

Cat. No.: B2840359
CAS No.: 1351652-00-0
M. Wt: 410.54
InChI Key: RSHSIJVBPSBKAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4,7-Dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-morpholinophenyl)acetamide is a complex organic compound featuring a benzo[d]thiazole core, a morpholine ring, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-morpholinophenyl)acetamide typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Dimethyl Groups: Methylation of the benzo[d]thiazole core is achieved using methyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Methylamino Group: The methylamino group is introduced via a nucleophilic substitution reaction using methylamine.

    Formation of the Acetamide Linkage: The final step involves coupling the benzo[d]thiazole derivative with 4-morpholinophenylacetic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the benzo[d]thiazole core, forming corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the acetamide group, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Formation of benzo[d]thiazole ketones or alcohols.

    Reduction: Conversion to primary or secondary amines.

    Substitution: Introduction of halogen, nitro, or other functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for more complex molecules, particularly in the development of new materials or pharmaceuticals.

Biology

The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.

Medicine

Due to its structural complexity, the compound may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities, warranting further investigation.

Industry

In materials science, the compound could be used in the development of organic semiconductors, dyes, or as a component in light-emitting diodes (LEDs).

Mechanism of Action

The exact mechanism of action would depend on the specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzo[d]thiazole core could facilitate interactions with nucleic acids or proteins, while the morpholine ring might enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylbenzo[d]thiazol-2-yl)acetamide: Lacks the morpholine ring, potentially reducing solubility and bioavailability.

    N-(4-Morpholinophenyl)acetamide: Lacks the benzo[d]thiazole core, which may reduce its potential for biological activity.

    2-(Benzo[d]thiazol-2-yl)acetamide: A simpler structure that may not exhibit the same level of activity or specificity.

Uniqueness

The combination of the benzo[d]thiazole core, morpholine ring, and acetamide linkage in 2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-morpholinophenyl)acetamide provides a unique structural framework that could enhance its interactions with biological targets and improve its pharmacokinetic properties.

Properties

IUPAC Name

2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)-methylamino]-N-(4-morpholin-4-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2S/c1-15-4-5-16(2)21-20(15)24-22(29-21)25(3)14-19(27)23-17-6-8-18(9-7-17)26-10-12-28-13-11-26/h4-9H,10-14H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSHSIJVBPSBKAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N(C)CC(=O)NC3=CC=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.